3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline
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Overview
Description
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline is an organic compound that features a piperazine ring substituted with an ethyl group and a carbonyl group, along with a fluorine atom attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl)-2H-phthalazin-1-one: A similar compound with a cyclopropane group instead of an ethyl group.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a pyrazine group instead of a fluorine atom.
Uniqueness
3-(4-Ethylpiperazine-1-carbonyl)-4-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the fluorine atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H18FN3O |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
(5-amino-2-fluorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18FN3O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(15)3-4-12(11)14/h3-4,9H,2,5-8,15H2,1H3 |
InChI Key |
YZZCTMMLUOUQOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)F |
Origin of Product |
United States |
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